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molecular formula C3H6BrNO4<br>HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No. B193717
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Patent
US05075510

Procedure details

An aqueous formaldehyde solution, 37% by weight H2CO, containing 75.81 g. aldehyde (0.934 mole) was adjusted to pH 6.5 with 0.5 M aqueous sodium bicarbonate. The entire reactor was placed in a room temperature water bath, and 65.29 g. bromonitromethane (0.467 mole) was added, with vigorous stirring, at such a rate that the reagent was immediately consumed. Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH was constantly maintained at a level between 6.0 and 6.4. When the bromonitromethane charge was complete, the temperature of the reaction mixture was elevated to 45° C. and held there for 1-12 hours, with constant stirring. The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed. At the end of the heated stir time, the solution was allowed to cool to room temperature, whereupon the desired product precipitated as a crystalline solid, which was isolated by vacuum filtration. The yield of product was 86.8 g. (93%), with a purity assay of 99.8% (by GC of a derivatized sample).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.934 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.467 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3](=[O:6])(O)[O-].[Na+].[Br:8][CH2:9][N+:10]([O-:12])=[O:11]>>[Br:8][C:9]([N+:10]([O-:12])=[O:11])([CH2:3][OH:6])[CH2:1][OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
aldehyde
Quantity
0.934 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0.467 mol
Type
reactant
Smiles
BrC[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At the end of the heated stir time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a room temperature
CUSTOM
Type
CUSTOM
Details
at such a rate that the reagent was immediately consumed
ADDITION
Type
ADDITION
Details
Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH
TEMPERATURE
Type
TEMPERATURE
Details
was constantly maintained at a level between 6.0 and 6.4
ADDITION
Type
ADDITION
Details
When the bromonitromethane charge
CUSTOM
Type
CUSTOM
Details
was elevated to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed
CUSTOM
Type
CUSTOM
Details
precipitated as a crystalline solid
CUSTOM
Type
CUSTOM
Details
which was isolated by vacuum filtration

Outcomes

Product
Details
Reaction Time
6.5 (± 5.5) h
Name
Type
Smiles
BrC(CO)(CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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